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2-C-Methyl-D-ribono-1,4-lactone

Cat. No.: B017293
CAS No.: 492-30-8
M. Wt: 162.14 g/mol
InChI Key: WJBVKNHJSHYNHO-UHFFFAOYSA-N
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Description

Historical Context and Early Discoveries of 2-C-Methyl-D-ribono-1,4-lactone Synthesis

Scheibler's Initial Process and Yield Limitations (1880)

The first report on a saccharinic acid, the class of compounds to which this compound belongs, was by Scheibler in 1880. The process involved the treatment of dextrose (D-glucose) with lime water. This method was plagued by low yields and the formation of a complex mixture of products, making the isolation of the desired lactone a formidable task. The exact yield limitations of Scheibler's original process are not well-documented in readily available literature, a common issue with publications from that era.

Kiliani's Synthesis from D-Fructose and its Significance in Functional Group Elucidation (1882)

A significant advancement came in 1882 when Heinrich Kiliani discovered that this compound could be synthesized from D-fructose. robertopoetichimica.it Kiliani's method involved the reaction of D-fructose with hydrocyanic acid (a source of cyanide ions), which led to the formation of a cyanohydrin. robertopoetichimica.it This intermediate was then hydrolyzed to yield the corresponding aldonic acid, which spontaneously cyclized to form the more stable 1,4-lactone. robertopoetichimica.itwikipedia.org

This synthesis was of paramount importance for several reasons. Firstly, it provided a more reliable route to this specific branched-chain sugar derivative. Secondly, and more broadly, the Kiliani synthesis, later refined by Emil Fischer and becoming known as the Kiliani-Fischer synthesis, was a cornerstone in the study of carbohydrates. wikipedia.orgukessays.com It allowed for the elongation of the carbon chain of an aldose by one carbon atom, which was instrumental in the structural elucidation of various sugars and the exploration of their stereochemistry. wikipedia.orgukessays.com The ability to systematically build up sugars helped chemists to understand the arrangement of hydroxyl groups and the nature of the carbonyl group in these fundamental biomolecules. robertopoetichimica.it

Early Attempts to Improve Kiliani's Synthesis

The classic Kiliani synthesis, while groundbreaking, was not without its drawbacks, a primary one being its relatively low yield, often estimated to be around 30%. wikipedia.org This spurred efforts to enhance the efficiency of the process. Early improvements focused on the reaction conditions and the methods of product separation.

One notable early improvement in a related carbohydrate oxidation process, which reflects the ongoing efforts to increase yields in carbohydrate chemistry during that period, was documented in a 1925 publication in Berichte der deutschen chemischen Gesellschaft. This work detailed a method for the nitric acid oxidation of rice starch that achieved a 23-25% yield of the theoretical product, an improvement over previous methods. google.com While not a direct modification of Kiliani's synthesis of this compound, it highlights the focus on optimizing reaction conditions to improve the output of carbohydrate-based syntheses in the early 20th century. More modern improvements to the Kiliani-Fischer synthesis have involved the use of a poisoned palladium catalyst (e.g., palladium on barium sulfate) for the reduction of the nitrile to an imine, which is then hydrolyzed to the aldehyde, offering a more controlled and higher-yielding alternative to the use of sodium amalgam for the reduction of the lactone. wikipedia.org

Role of this compound as a Chiral Building Block in Organic Synthesis

Beyond its historical significance, this compound has emerged as a valuable and versatile chiral building block in modern organic synthesis. chemicalbook.com Its rigid, stereochemically defined structure provides a scaffold from which a variety of complex chiral molecules can be constructed.

Versatility in the Construction of Complex Chiral Targets

The utility of this compound as a chiral synthon stems from its multiple functional groups—a lactone, secondary hydroxyl groups, and a primary hydroxyl group—which can be selectively modified. This allows for the introduction of new stereocenters with a high degree of control.

Researchers have utilized this lactone for the synthesis of a range of molecules, including:

Enantiomerically pure 4-substituted riboses: The lactone serves as a starting point for the synthesis of ribose derivatives with modifications at the C4 position, which are of interest in medicinal chemistry. Current time information in Unterfranken, DE.

Branched nucleosides: The unique branched structure of the lactone makes it an ideal precursor for the synthesis of nucleoside analogues with branched sugar moieties. Current time information in Unterfranken, DE. These compounds are often investigated for their potential antiviral and anticancer activities.

Herbicidal esters: The chiral backbone of the lactone has been incorporated into the synthesis of esters with herbicidal properties. Current time information in Unterfranken, DE.

The following table summarizes some of the synthetic applications of this compound:

Target Molecule ClassSynthetic Utility of this compound
4-Substituted RibosesProvides a stereochemically defined template for modification at the C4 position. Current time information in Unterfranken, DE.
Branched NucleosidesServes as a key starting material for introducing a branched sugar scaffold. Current time information in Unterfranken, DE.
Herbicidal EstersThe chiral framework is used to construct esters with desired biological activity. Current time information in Unterfranken, DE.

Applications in the Synthesis of Natural Products

The enantiopure nature of this compound makes it an attractive starting material for the total synthesis of natural products. Its inherent chirality can be transferred to the target molecule, obviating the need for asymmetric synthesis steps or chiral resolution later in the synthetic sequence.

Notable examples of its application in natural product synthesis include:

(-)-Blastmycinone: This is a component of the antibiotic blastmycin. The synthesis of (-)-blastmycinone has been achieved using this compound as a chiral precursor, demonstrating the lactone's utility in constructing densely functionalized, bioactive molecules.

(+)-Eldanolide: This is the wing gland pheromone of the male African sugar-cane borer, Eldana saccharina. The synthesis of the C1-C7 fragment of (+)-eldanolide has been accomplished starting from this compound, showcasing its role in the stereocontrolled synthesis of insect pheromones.

Mycalin A Analogues: The lactone has been used in the synthesis of brominated lactones related to the marine natural product mycalin A, which exhibits antiproliferative activity. nih.gov This highlights its use in the development of analogues of complex natural products for structure-activity relationship studies.

The following table outlines key natural product syntheses involving this compound:

Natural Product/AnalogueRole of this compound in the Synthesis
(-)-BlastmycinoneChiral precursor for the stereoselective synthesis of the antibiotic component.
(+)-Eldanolide (C1-C7 fragment)Starting material for the construction of the key chiral fragment of the insect pheromone.
Mycalin A AnaloguesUsed to synthesize brominated lactone analogues for biological evaluation. nih.gov

Utility in Medicinal Chemistry and Chemical Biology

The structural complexity and chirality of this compound make it a valuable synthon in medicinal chemistry and chemical biology. chemicalbook.comchemicalbook.com It serves as a precursor for the synthesis of various bioactive molecules and is utilized in the pharmaceutical and biotechnology industries for producing therapeutic agents. guidechem.com The compound has been instrumental in the synthesis of enantiomerically pure 4-substituted riboses. chemicalbook.comchemicalbook.com Furthermore, it is used in preparing saccharinic acids and lactones through the Amadori rearrangement, which are then employed as synthons for herbicidal esters. chemicalbook.comchemicalbook.com

Significance in Sugar Analogue and Nucleoside Chemistry

The significance of this compound in the field of sugar analogue and nucleoside chemistry is paramount. guidechem.comchemicalbook.comchemicalbook.comtandfonline.comresearchgate.net Its structure provides a ready-made scaffold for the construction of modified sugars and nucleosides, which are crucial classes of compounds in antiviral and anticancer research. nih.gov

This compound serves as a key intermediate in the synthesis of antiviral nucleosides and their analogues. chemicalbook.comtandfonline.com The synthesis of nucleoside analogues is a cornerstone of antiviral chemotherapy, and this lactone provides a convenient starting point for introducing modifications at the C2 position of the ribose sugar, a critical alteration for many antiviral drugs. nih.govnih.gov

This compound is an essential building block for the synthesis of C-nucleosides. chemicalbook.comchemicalbook.com In C-nucleosides, the bond between the sugar and the heterocyclic base is a carbon-carbon bond, which makes them more stable towards enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts. nih.govmdpi.com This enhanced stability is a highly desirable property for therapeutic agents. The lactone functionality of this compound is crucial for the chemical manipulations required to form this stable C-C bond. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B017293 2-C-Methyl-D-ribono-1,4-lactone CAS No. 492-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVKNHJSHYNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53008-96-1, 492-30-8
Record name NSC244799
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Record name NSC62382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 2 C Methyl D Ribono 1,4 Lactone and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-C-methyl-D-ribono-1,4-lactone have laid the groundwork for more modern approaches. These routes often involve multi-step sequences starting from readily available monosaccharides.

Synthesis from 2,3-O-isopropylidene-D-glyceraldehyde

A notable synthesis of this compound commences with 2,3-O-isopropylidene-D-glyceraldehyde. tandfonline.com This method provides a structured pathway to the target lactone. The starting material, a protected form of D-glyceraldehyde, serves as a versatile three-carbon chiral synthon. The synthesis proceeds through a series of transformations that build the carbon framework and establish the required stereochemistry, ultimately leading to the formation of the five-membered lactone ring. tandfonline.comtandfonline.com

Kiliani Ascension of Ketoses as a Route to Branched Sugars

The Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of an aldose, has been adapted to generate branched-chain sugars. wikipedia.orgmasterorganicchemistry.com This "Kiliani ascension" of ketoses offers a pathway to compounds like 2-C-methyl aldonic acids. researchgate.net The process typically involves the reaction of a ketose with cyanide, which adds to the carbonyl group to form a cyanohydrin. wikipedia.orgchemistrysteps.com Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by lactonization, yields the aldonic acid lactone. wikipedia.org This approach has been instrumental in accessing a variety of branched carbohydrate scaffolds. researchgate.net

A significant advantage of this method is its ability to introduce a new carbon branch at the C-2 position. However, a key challenge is the formation of epimeric products, which necessitates separation to isolate the desired stereoisomer. wikipedia.org Research has shown that significantly higher yields of saccharinic acids, which are 2-C-methyl aldonic acids, can be obtained from the reaction of ketoses with aqueous calcium hydroxide (B78521). researchgate.net

Formation via Alkaline Treatment of D-Fructose or 1-O-Substituted D-Fructose

The treatment of D-fructose with alkaline reagents presents another route to this compound. google.com This process involves the rearrangement and transformation of the fructose (B13574) backbone under basic conditions. A specific method utilizes calcium oxide in an aqueous solution of D-fructose. By controlling the temperature and pH, the desired lactone can be obtained. google.com This approach is notable for its use of water as a solvent and calcium oxide as the primary reagent, which simplifies the process and reduces environmental impact. google.com

Advanced and Stereoselective Synthetic Strategies

More recent synthetic efforts have focused on developing highly efficient and stereoselective methods, including one-pot procedures and chemoenzymatic pathways, to overcome the limitations of classical routes.

Chemoenzymatic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.gov This approach has been applied to the synthesis of D-(+)-ribono-1,4-lactone, a closely related and versatile chiral sugar derivative, from cellulose-based levoglucosenone. researchgate.net The key steps in this pathway include a sustainable Baeyer-Villiger oxidation and a diastereoselective syn-dihydroxylation. researchgate.net Such strategies hold promise for the development of greener and more effective syntheses of this compound and its derivatives.

Strategies Involving Organometallic Reagents and Sugar Lactones

The introduction of a methyl group at the C-2 position of a ribose scaffold can be effectively achieved through the use of organometallic reagents. A key strategy involves the reaction of a suitably protected 2-ketosugar with an organometallic methylating agent. For instance, a protected 2-ketoribose can be treated with a combination of methylmagnesium bromide (MeMgBr) and titanium tetrachloride (TiCl₄). In this reaction, the Grignard reagent (MeMgBr) acts as the nucleophile, delivering the methyl group to the electrophilic carbonyl carbon (C-2) of the ketosugar. The Lewis acid, TiCl₄, coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting the nucleophilic attack. This method allows for the stereoselective addition of the methyl group, leading to the formation of the desired 2-C-methylated sugar derivative, which can then be further transformed into this compound. Other organometallic reagents, such as those based on lithium or cerium, have also been employed for similar transformations on sugar-derived ketones.

Enantiospecific Synthesis of Complex Chiral Targets

Lactones are valuable building blocks, or "chirons," for the enantiospecific synthesis of complex chiral molecules, and this compound is no exception. researchgate.net Its inherent chirality, derived from the D-ribose starting material, makes it an attractive precursor for constructing molecules with multiple stereocenters. The lactone's functional groups—the ester and hydroxyls—provide handles for a variety of chemical transformations, allowing for the controlled introduction of new functionalities and the construction of complex carbon skeletons. For example, this lactone has been utilized in the synthesis of doubly branched sugars and complex piperidines. researchgate.net The enantiospecific nature of these syntheses ensures that the final products are obtained with a high degree of stereochemical purity, which is often crucial for their biological activity.

Synthesis of Protected Forms and Intermediates

The selective protection and deprotection of the hydroxyl groups of this compound and its open-chain form, 2-C-methyl-D-ribofuranose, are fundamental to its use in multi-step syntheses. The choice of protecting groups is crucial as it dictates the regioselectivity of subsequent reactions.

Preparation of 2,3,5-Protected-2-C-methyl-D-ribofuranose and -ribonic-γ-lactone

The hydroxyl groups at the C-2, C-3, and C-5 positions of the ribose framework are often protected to prevent unwanted side reactions. Common protecting groups include benzoyl (Bz) and isopropylidene groups.

For instance, this compound can be converted into its 2,3,5-tri-O-benzoyl derivative. nih.gov This protected lactone can then be reduced to the corresponding anomeric mixture of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose using reagents like bis(3-methyl-2-butyl)borane. nih.gov The synthesis of 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose has also been reported, starting from D-fructose. organic-chemistry.org

The preparation of isopropylidene-protected derivatives is also a common strategy. For example, D-ribono-1,4-lactone can be reacted with acetone (B3395972) in the presence of an acid catalyst to yield 2,3-O-isopropylidene-D-ribono-1,4-lactone. rsc.org This selectively protects the cis-diols at the C-2 and C-3 positions, leaving the C-5 hydroxyl group available for further functionalization.

Starting MaterialReagentsProtected ProductReference
This compoundBenzoyl chloride, Pyridine (B92270)2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone nih.gov
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactoneBis(3-methyl-2-butyl)borane2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose nih.gov
D-ribono-1,4-lactoneAcetone, H₂SO₄2,3-O-Isopropylidene-D-ribono-1,4-lactone rsc.org

Benzylidene Acetal (B89532) Protection Strategies

Benzylidene acetals are frequently used to protect 1,2- or 1,3-diol systems in carbohydrates. Their formation and subsequent reactions, including rearrangements, are highly dependent on the reaction conditions.

The reaction of this compound with benzaldehyde (B42025) and concentrated aqueous hydrochloric acid leads to the formation of a benzylidene acetal. X-ray crystallographic analysis has definitively established the structure of the major product as 2,3-O-(S)-benzylidene-2-C-methyl-D-ribono-1,4-lactone. researchgate.net This reaction forms a five-membered acetal ring fused to the five-membered lactone ring. The stereochemistry at the acetal carbon is predominantly the (S)-configuration. researchgate.net

ReactantReagentsProductKey FindingsReference
This compoundBenzaldehyde, conc. aq. HCl2,3-O-(S)-Benzylidene-2-C-methyl-D-ribono-1,4-lactoneThe major product has an (S)-configuration at the acetal carbon and consists of a five-membered acetal ring and a five-membered lactone ring. researchgate.net

The formation of benzylidene acetals of D-ribono-1,4-lactone is a complex process that can lead to a mixture of products, including those resulting from ring-opening and rearrangement. nih.gov The reaction conditions, particularly the choice of acid catalyst, play a crucial role in determining the product distribution.

Under thermodynamically controlled conditions, such as with aqueous acid, the reaction of D-ribono-1,4-lactone with benzaldehyde can lead to ring expansion of the lactone from a five-membered (γ-lactone) to a six-membered (δ-lactone) ring. For example, the reaction of D-ribono-1,4-lactone with benzaldehyde and concentrated HCl yields 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone, not the initially proposed 3,5-acetal.

In contrast, when a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂) is used in a non-aqueous solvent, the reaction of D-ribono-1,4-lactone with benzaldehyde yields a diastereomeric mixture of 2,3-O-(R)- and 2,3-O-(S)-benzylidene-D-ribono-1,4-lactones, with the five-membered lactone ring being retained. These studies highlight that the benzylidenation of ribonolactones can involve a complex equilibrium between different ring sizes and acetal positions, with the final product being a result of either kinetic or thermodynamic control. nih.gov

Selectively Acylated Acetals of D-(+)-ribono-1,4-lactone

The selective acylation of acetals of D-(+)-ribono-1,4-lactone is a crucial step in the synthesis of various nucleoside analogues. acs.org The protection of the hydroxyl groups at positions 2 and 3 with an acetal, such as a benzylidene group, allows for regioselective acylation at the 5-position. This functionalization is fundamental for creating libraries of potentially active nucleoside analogues. dextrauk.com

For instance, the O-acylation of D-ribonolactone derivatives can be achieved using various acyl chlorides in the presence of a base like pyridine. scielo.br This selective acylation provides key intermediates for further synthetic transformations.

Table 1: Synthesis of Selectively Acylated Acetals of D-(+)-ribono-1,4-lactone Derivatives scielo.br

Starting Material Acylating Agent Base/Catalyst Product Yield (%)
2,3-O-Isopropylidene-D-ribonolactone Benzoyl chloride Pyridine, DMAP 5-O-Benzoyl-2,3-O-isopropylidene-D-ribonolactone 78-92
2,3-O-Isopropylidene-D-ribonolactone 4-Nitrobenzoyl chloride Pyridine, DMAP 5-O-(4-Nitrobenzoyl)-2,3-O-isopropylidene-D-ribonolactone 78-92
2,3-O-Isopropylidene-D-ribonolactone 4-Chlorobenzoyl chloride Pyridine, DMAP 5-O-(4-Chlorobenzoyl)-2,3-O-isopropylidene-D-ribonolactone 78-92
3,4-O-Benzylidene-D-ribonolactone Benzoyl chloride Pyridine, DMAP 5-O-Benzoyl-3,4-O-benzylidene-D-ribonolactone 85-93
3,4-O-Benzylidene-D-ribonolactone 4-Nitrobenzoyl chloride Pyridine, DMAP 5-O-(4-Nitrobenzoyl)-3,4-O-benzylidene-D-ribonolactone 85-93

Isopropylidene Protection and its Role in Nucleoside Synthesis

The use of an isopropylidene group to protect the vicinal diols of D-(+)-ribono-1,4-lactone is a common and important strategy in nucleoside synthesis. acs.orgdextrauk.com This protecting group is typically installed on the 2- and 3-hydroxyl groups, forming 2,3-O-isopropylidene-D-ribono-1,4-lactone. This allows for selective functionalization of the 5-hydroxyl group, which is essential for building diverse nucleoside analogues. dextrauk.com

The synthesis of 2,3-O-isopropylidene-D-ribono-1,4-lactone can be achieved by reacting D-ribono-1,4-lactone with acetone or 2,2-dimethoxypropane (B42991) under acidic conditions. nih.gov While this method is effective for the synthesis of pyrimidine (B1678525) nucleoside analogues, the deprotection of the isopropylidene group in the presence of a purine (B94841) base can be challenging, often leading to the cleavage of the N-glycosidic bond under the required acidic conditions. acs.orgdextrauk.com

Table 2: Synthesis of 2,3-O-Isopropylidene-D-ribono-1,4-lactone nih.gov

Starting Material Reagents Solvent Yield (%)

Synthesis of Halogenated Derivatives (e.g., 5-bromo derivative, 2-bromo, 2-CH3-ribono-1,4-lactone)

Halogenated derivatives of this compound are valuable intermediates for further synthetic transformations. For example, the 5-bromo derivative of 2,3-O-isopropylidene-2-C-methyl-D-ribono-1,4-lactone can be used in reductive opening reactions. nih.gov

The bromination of D-ribonolactone itself with reagents like hydrobromic acid in acetic acid can lead to a mixture of isomeric dibrominated compounds. aalto.fi Specifically, the reaction yields (2S,4S)-2,4-dibromo-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2-one as the major product, along with minor amounts of the (2R,4S) and (2S,4R) isomers. aalto.fi These halogenated lactones can serve as precursors to a variety of other derivatives.

Table 3: Bromination of D-Ribonolactone aalto.fi

Starting Material Reagents Products Product Ratio

An improved synthesis of 5-thio-D-ribose has been developed starting from the 5-bromo-5-deoxy-D-ribono-1,4-lactone derivative. nih.gov

Preparation of 2,3-Di-C-methyl-D-allono-1,4-lactone from this compound

Synthesis of 2-Azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-D-ribono-1,5-lactone

The synthesis of azido-derivatives of 2-C-methyl-D-ribono-lactone provides access to branched-chain amino sugars, which are of significant interest. The synthesis of 2-azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-D-ribono-1,5-lactone involves the nucleophilic displacement of a suitable leaving group, such as a triflate, at the C-2 position with an azide (B81097) anion.

In a related synthesis, an arabinonolactone precursor was converted to the corresponding triflate ester. Treatment with sodium azide in dimethylformamide resulted in the formation of the azido-lactone via an SN2 reaction with clean inversion of configuration. The resulting 2-azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-D-ribono-1,5-lactone has a six-membered lactone ring that adopts a boat conformation.

Table 4: Crystallographic Data for 2-Azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-D-ribono-1,5-lactone

Parameter Value
Chemical Formula C₉H₁₃N₃O₄
Molecular Weight 227.22
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.4862 (1)
b (Å) 27.9310 (5)
c (Å) 6.4787 (1)
β (°) 109.8940 (7)
Volume (ų) 1103.68 (3)

Yield Optimization and Challenges in Synthesis

The synthesis of this compound and its derivatives often presents challenges related to yield and stereoselectivity. nih.gov Optimization of reaction conditions is crucial for improving the efficiency of these synthetic routes.

Improvement Attempts on Historical Methods

Efforts have been made to improve upon existing methods for the synthesis of this compound. One reported new synthesis starts from 2,3-O-isopropylidene-D-glyceraldehyde and provides an improved alternative to previous routes. nih.gov This newer method is part of a broader effort to develop more efficient pathways to key fragments of complex natural products like methynolide. nih.gov

Chemical Transformations and Derivatization of 2 C Methyl D Ribono 1,4 Lactone

Reactions Involving the Lactone Ring

The lactone ring of 2-C-Methyl-D-ribono-1,4-lactone is a primary site for chemical modifications, including reduction and ring-opening reactions. These transformations are fundamental in altering the core structure of the molecule for further synthetic applications.

Reduction of the Lactone Moiety

The reduction of the lactone in this compound and its derivatives is a key step in the synthesis of various polyol structures. For instance, the 5-O-trityl protected derivative of D-ribose can be reduced using borohydride (B1222165) to yield the corresponding tetrol. google.com This process converts the cyclic ester into a diol, opening up avenues for creating linear sugar alcohols.

A significant application of this reduction is in the synthesis of 2-C-methyl-D-erythritol. oup.com This compound is an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, a critical metabolic route in many pathogens. oup.comnih.gov The synthesis can be achieved from D-glucose or D-galactose, highlighting the versatility of carbohydrate precursors in generating complex chiral molecules. oup.com

Starting Material Reducing Agent Product Significance
5-O-trityl-D-riboseBorohydride5-O-trityl-D-ribitolFormation of a linear polyol
D-Glucose/D-Galactose derivativeNot specified2-C-methyl-D-erythritolIntermediate for isoprenoid biosynthesis

Opening of the Lactone Ring

The opening of the lactone ring can be achieved under various conditions, leading to the formation of the corresponding hydroxy acid or its derivatives. This transformation is often a prerequisite for further functionalization. For example, treatment of this compound with aqueous calcium hydroxide (B78521) can lead to the formation of saccharinic acids, which are 2-C-methyl aldonic acids. researchgate.net While this reaction can sometimes result in low yields, it provides a route to these specialized sugar acids. researchgate.net

In a different approach, the reductive opening of a 5-bromo derivative of 2,3-O-isopropylidene-2-C-methyl-D-ribono-1,4-lactone has been employed as a key step in the synthesis of the C-9/C-13 fragment of methynolide. tandfonline.com This method demonstrates how the lactone ring can be strategically opened to create fragments for the total synthesis of complex natural products.

Furthermore, studies on the methanolysis of various lactones, including those similar in structure, indicate that the equilibrium between the lactone and the ring-opened methyl ester can be readily measured by NMR spectroscopy. nih.gov This provides valuable thermodynamic insights into the propensity of a given lactone to undergo ring-opening reactions. nih.gov

Modifications at Hydroxyl Groups

The hydroxyl groups of this compound offer multiple sites for derivatization, enabling the synthesis of a wide array of functionalized molecules. Acylation, benzylation, silylation, and tosylation are common strategies to protect or activate these hydroxyl groups for subsequent reactions.

Acylation and Benzylation

Acylation, the introduction of an acyl group, is a fundamental protection strategy for the hydroxyl groups of carbohydrates. In the context of D-ribono-1,4-lactone, enzymatic acylation has been shown to be highly regioselective. Lipase-catalyzed acylation, particularly with Candida antarctica lipase (B570770) B (CAL-B), results in the selective acylation of the primary 5-hydroxyl group. core.ac.ukresearchgate.net This method yields 5-acyl-D-ribono-1,4-lactones as the sole products with high conversion rates. core.ac.ukresearchgate.net

Benzylation, the introduction of a benzyl (B1604629) group, is another common method for protecting hydroxyl groups. The reaction of D-(+)-ribono-1,4-lactone with benzaldehyde (B42025) in the presence of an acid catalyst can lead to the formation of benzylidene acetals. nih.govnih.gov The specific product formed, whether a 2,3-O-benzylidene or a 3,5-O-benzylidene derivative, depends on the reaction conditions, such as the type of acid and solvent used. nih.govnih.gov For instance, using aqueous concentrated HCl with benzaldehyde leads to a 3,4-O-(R)-benzylidene-D-ribono-1,4-lactone. nih.gov

Reaction Reagent(s) Catalyst Product(s) Selectivity
AcylationVinyl acetate (B1210297)Candida antarctica lipase B (CAL-B)5-acetyl-D-ribono-1,4-lactoneHighly regioselective for the 5-OH group. core.ac.ukresearchgate.net
BenzylationBenzaldehyde, aq. conc. HCl-3,4-O-(R)-benzylidene-D-ribono-1,4-lactoneForms a single diastereoisomer. nih.gov
BenzylationBenzaldehyde, anhyd. ZnCl₂-2,3-O-(R)-benzylidene derivative and its (S)-isomerDiastereomeric mixture. nih.gov

Silylation

Silylation is a widely used technique for the protection of hydroxyl groups due to the ease of introduction and removal of silyl (B83357) ethers. While specific examples of silylation on this compound are not detailed in the provided context, the general principles of carbohydrate chemistry suggest that reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) in the presence of a base like imidazole (B134444) or pyridine (B92270) would be effective. The regioselectivity of silylation often favors the primary hydroxyl group due to its lower steric hindrance.

Tosylation

Tosylation, the introduction of a tosyl (p-toluenesulfonyl) group, is a crucial transformation that converts a hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions. While the direct tosylation of this compound is not explicitly described, the tosylation of related sugar lactones is a common synthetic strategy. The primary hydroxyl group is generally the most reactive site for tosylation. This modification is instrumental in the synthesis of various derivatives, as the tosylate can be displaced by a wide range of nucleophiles to introduce new functionalities.

Formation of Branched Carbohydrate Building Blocks

The structure of this compound makes it an ideal starting material for the synthesis of branched-chain carbohydrates. These unique sugars are components of many biologically active natural products and are of significant interest in medicinal chemistry.

This compound is utilized in the preparation of saccharinic acids and their corresponding lactones. chemicalbook.comchemicalbook.com This conversion can be achieved through processes that involve the Amadori rearrangement. The Amadori rearrangement is a key reaction in carbohydrate chemistry, involving the isomerization of a glycosylamine (formed from an aldose and an amine) to a 1-amino-1-deoxy-ketose, known as an Amadori compound. ru.nlmdpi.com While the direct conversion of aldoses or ketoses with aqueous calcium hydroxide often results in low yields of saccharinic acids, using ketoses derived from the Amadori rearrangement can lead to significantly higher yields. researchgate.net These saccharinic acids, which are 2-C-methyl aldonic acids, are valuable synthons for various applications, including the synthesis of herbicidal esters and branched nucleosides. chemicalbook.comchemicalbook.com

The general process can be conceptualized as follows:

Reaction of a primary amine with a reducing sugar to form a Schiff base.

Amadori rearrangement of the Schiff base to form a stable ketoamine (Amadori product).

Treatment of the Amadori product with a base, such as aqueous calcium hydroxide, to yield a mixture of epimeric saccharinic acids. researchgate.net

This methodology provides a pathway to C-2 branched aldonic acids, which can exist in equilibrium with their lactone forms.

The pursuit of novel therapeutic agents has driven research into the synthesis of doubly branched sugars, which have shown potential as antiviral agents and glycosidase inhibitors. researchgate.net this compound and its derivatives can serve as precursors for these complex structures. Methodologies for introducing a second branch onto a carbohydrate scaffold often involve a series of protection, activation, and carbon-carbon bond-forming reactions.

For instance, a synthetic strategy might involve:

Protecting the existing hydroxyl groups of a 2-C-methylated sugar derivative.

Converting a primary hydroxyl group into a suitable leaving group.

Introducing a second carbon branch via nucleophilic substitution or addition of an organometallic reagent.

While specific examples detailing the direct conversion of this compound into doubly branched sugars are not prevalent in the provided search results, the synthesis of doubly branched arabinose and xylose derivatives from other branched starting materials highlights the general feasibility of such transformations within carbohydrate chemistry. researchgate.net The principles used in these syntheses, such as Kiliani-Fischer chain extension and Grignard reactions on lactones, are applicable to derivatives of this compound.

This compound is a key intermediate for the synthesis of enantiomerically pure 4-substituted riboses. chemicalbook.comchemicalbook.com The lactone can be chemically modified at the C-4 position to introduce various substituents, leading to a diverse range of branched pentoses.

A general approach for such a synthesis is outlined in the table below:

StepTransformationReagents and ConditionsProduct Type
1Protection of Hydroxyl Groupse.g., Acetone (B3395972), H₂SO₄Protected lactone
2Functionalization at C-5e.g., Conversion to a 5-bromo derivativeActivated lactone
3Introduction of a Branch at C-4Nucleophilic displacement or other C-C bond formation4-substituted branched pentose (B10789219) precursor
4DeprotectionAcidic or basic hydrolysisBranched ribose or pentose

This strategic functionalization allows for the controlled introduction of branches at specific positions on the pentose ring system, expanding the library of available branched carbohydrate building blocks.

The stereochemical outcome of branching reactions is a critical aspect of carbohydrate synthesis. In the context of this compound, the existing stereocenters can influence the stereochemistry of newly formed chiral centers.

The Kiliani ascension of ketoses, a method for elongating the carbon chain of a sugar, provides access to branched carbohydrate scaffolds. researchgate.net When Amadori rearrangement products are treated with aqueous calcium hydroxide, a mixture of two epimeric lactones is often isolated. researchgate.net For example, the reaction of the Amadori ketose derived from D-galactose and dibenzylamine (B1670424) yields a mixture of 2-C-methyl-D-lyxono-1,4-lactone and 2-C-methyl-D-xylono-1,4-lactone. researchgate.net The relative configuration at the newly formed stereocenter (C-2) and the ring size of the resulting lactone can be unambiguously determined by X-ray crystallography. researchgate.net

The stereoselectivity of these reactions is influenced by factors such as the substrate's configuration, the reagents used, and the reaction conditions. The ability to control the stereochemical outcome is paramount for the synthesis of specific, biologically active target molecules.

Regioselective and Stereoselective Transformations

The presence of multiple hydroxyl groups in this compound necessitates the use of regioselective and stereoselective reactions to achieve specific chemical modifications. mdpi.com

Selective functionalization of the hydroxyl groups at the C-2, C-3, and C-5 positions of this compound and its parent compound, D-ribono-1,4-lactone, is a key strategy for synthesizing a wide array of derivatives.

Enzymatic catalysis, particularly with lipases, has proven to be a powerful tool for achieving high regioselectivity in the acylation of D-ribono-1,4-lactone. core.ac.uk For example, using Candida antarctica lipase B (CAL-B), the acylation with vinyl acetate occurs exclusively at the primary C-5 hydroxyl group, yielding the 5-acyl-D-ribono-1,4-lactone as the sole product. core.ac.uk This high degree of regioselectivity avoids the need for complex protection and deprotection steps.

Chemical methods can also be employed for selective functionalization. For instance, treatment of D-ribono-1,4-lactone with acetone in the presence of an acid catalyst leads to the formation of the 2,3-O-isopropylidene derivative, protecting the hydroxyl groups at C-2 and C-3 and leaving the C-5 hydroxyl group available for further reactions. researchgate.net

The table below summarizes examples of selective functionalization reactions:

Starting MaterialReagent(s)Position(s) FunctionalizedProduct
D-Ribono-1,4-lactoneVinyl acetate, Candida antarctica lipase BC-55-Acetyl-D-ribono-1,4-lactone core.ac.uk
D-Ribono-1,4-lactoneAcetone, H₂SO₄C-2, C-32,3-O-Isopropylidene-D-ribono-1,4-lactone researchgate.net
This compound4-Chlorobenzoyl chloride, triethylamineC-3, C-5 (presumed)Di-acylated derivative chemicalbook.com
This compoundNaH, 2-bromonaphthaleneC-3 or C-5 (presumed)O-Alkylated derivative chemicalbook.com

These selective transformations are fundamental to the use of this compound as a versatile starting material in organic synthesis.

Control of Anomeric Stereochemistry in C-Nucleoside Synthesis

The synthesis of C-nucleosides from this compound presents a significant stereochemical challenge: controlling the configuration at the anomeric center (C1'). The addition of a nucleophile to the lactone's carbonyl group initially forms a lactol, which is in equilibrium with the open-chain form. Subsequent reduction or transformation to generate the furanose ring proceeds through a critical oxocarbenium ion intermediate. nih.gov This intermediate is characteristically planar, which allows for nucleophilic attack from either the top (β-face) or bottom (α-face) of the ring, often resulting in a mixture of α and β anomers. urfu.ruresearchgate.net

The strategic control over this step is paramount for the stereoselective synthesis of biologically active C-nucleosides. Research has shown that the final anomeric ratio is not arbitrary but is influenced by a combination of factors, including the conformation of the oxocarbenium ion intermediate and the nature of the reagents used in the reaction. nih.gov

The Role of the Oxocarbenium Ion Intermediate

A key model for understanding the stereochemical outcome is based on the work of Woerpel, which analyzes the equilibrium between two stable, envelope-like conformers of the furanosyl oxocarbenium intermediate, designated as ³E and E₃. nih.gov The relative stability of these conformers and the trajectory of the incoming nucleophile are the primary determinants of the product's stereochemistry.

Functional groups on the sugar ring, particularly at the C2', C3', and C5' positions, play a crucial role in stabilizing the charged intermediate. nih.gov For instance, studies on permethylated furanosyl oxocarbenium ions have shown that the E₃ conformer is often favored. This preference is attributed to a stabilizing effect from the C5'-OMe group oriented over the positively charged ring and further stabilization from pseudoequatorial and pseudoaxial groups at C2' and C3', respectively. nih.gov Because the E₃ conformer is the more stable and faster-reacting species, the direction of nucleophilic attack on this specific conformer heavily influences the final anomeric ratio. An "inside attack" by the nucleophile on the E₃ conformer typically leads to the formation of the α-anomer. nih.gov

Influence of Reagents on Anomeric Selectivity

The choice of reducing agent to convert the oxocarbenium ion to the final C-nucleoside is a critical factor in directing the stereochemistry. Different reagents have been shown to favor the formation of either the α or β anomer.

For example, the reduction of the oxocarbenium intermediate using triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) frequently results in the α-anomer. nih.govurfu.ru Conversely, employing the Hantzsch ester as the reducing agent under similar conditions has been demonstrated to favor the formation of the therapeutically desirable β-anomer. nih.gov

The stereoselectivity can also be guided by the choice of organometallic reagents and solvents in the initial C-C bond-forming step. In the synthesis of pyridine C-nucleosides, the reaction of the lactone with an organolithium reagent (BuLi) in toluene (B28343) proceeded with good β-stereoselectivity, whereas using diethyl ether as the solvent was less selective. urfu.ru

The following table summarizes the observed stereochemical outcomes based on the reagents used in the C-nucleoside synthesis starting from D-ribonolactone derivatives.

Starting Material TypeReagent(s)Major Anomer FormedReference
2'-OMe ribonolactone derivativeEt₃SiH / BF₃·OEt₂α-anomer nih.gov
2'-OMe ribonolactone derivativeHantzsch ester / BF₃·OEt₂β-anomer nih.gov
Protected D-ribonolactoneBuLi in Tolueneβ-anomer urfu.ru

These findings highlight that the control of anomeric stereochemistry is a nuanced process. It depends on a delicate interplay between the inherent conformational preferences of the oxocarbenium ion intermediate and the specific reaction conditions and reagents employed, which can be manipulated to favor the desired anomer. nih.gov

Applications in Medicinal Chemistry and Chemical Biology

Synthesis of Nucleoside Analogues

The synthesis of nucleoside analogues is a critical area of research aimed at developing new therapeutic agents. nih.gov These molecules can mimic natural nucleosides and interfere with essential cellular processes like viral replication and cancer cell proliferation by inhibiting nucleic acid metabolism. nih.gov 2-C-Methyl-D-ribono-1,4-lactone is a fundamental precursor in the synthesis of several classes of these analogues. nih.govchemicalbook.com

The antiviral drug Remdesivir, a C-nucleoside analogue of adenosine (B11128), has underscored the therapeutic potential of this class of compounds, particularly in the context of viral diseases. nih.govnih.gov The synthesis of Remdesivir analogues and other C-nucleosides frequently utilizes D-(+)-ribono-1,4-lactone as a key starting material. nih.gov A significant advantage of C-nucleosides is their enhanced stability against enzymatic and acid-catalyzed breakdown of the crucial bond linking the sugar and the base, a common vulnerability in their N-nucleoside counterparts. nih.gov A critical aspect of these syntheses is the strategic protection and deprotection of the hydroxyl groups on the lactone ring. nih.gov

The introduction of a methyl group at the 2'-position of a nucleoside can lead to significant biological activity. Researchers have synthesized 2'-C-methyl-4'-thionucleoside analogues that have demonstrated activity against the Hepatitis C virus (HCV). nih.gov The synthesis of these compounds began with 2-C-methyl-ribonolactone, which was converted through a multi-step process into a 4-thioribose scaffold. nih.gov This intricate synthesis involved the formation of an epoxide, followed by the introduction of sulfur and subsequent ring closure to create a thiolactone, which served as the key intermediate for producing the final 2-C-methyl-4-thioribose derivative. nih.gov

D-(+)-ribono-1,4-lactone is a chosen starting material for the synthesis of 1'-C-methyl-adenosines. mdpi.com The synthetic route often involves the use of protecting groups, such as an isopropylidene group, to shield the hydroxyl functions at the 2 and 3 positions of the lactone. mdpi.com The selection of the protecting group is crucial, as some are incompatible with later stages of the synthesis; for example, the acetonide protecting group is often unsuitable for preparing purine (B94841) analogues due to its instability under the acidic conditions required for its removal. mdpi.com

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. While specific examples detailing the use of this compound in the stereoselective synthesis of 2'-Amino-2',3'-dideoxynucleosides were not the direct focus of the provided context, the importance of stereoselective methods in medicinal chemistry is well-documented. Such techniques are essential for producing a single, desired stereoisomer of a drug, which often exhibits the desired therapeutic effect while other isomers may be inactive or even harmful.

Prodrug Development

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is widely employed to improve the pharmacokinetic profile of drugs, including antiviral nucleosides. nih.govnih.gov By modifying the drug molecule, issues such as poor absorption, rapid metabolism, or inability to cross cell membranes can be overcome. wgtn.ac.nz

This compound can serve as a precursor for the synthesis of the core nucleoside structure, which is subsequently chemically modified to create a prodrug. chemicalbook.com For example, a prodrug of 2′-C-methyl-4′-thiouridine has been synthesized and was found to have potent activity against the Hepatitis C virus. nih.gov Similarly, a 4′-thio analogue of the well-known antiviral drug sofosbuvir (B1194449) has also been developed and shown to be active against HCV. nih.gov The primary goal of the prodrug approach is to enhance the delivery of the antiviral nucleoside to its target cells and to facilitate its conversion into the active triphosphate form, which is responsible for inhibiting viral replication. wgtn.ac.nz

Compound Names Table

Compound Name
This compound
Remdesivir
2'-C-Methyl-4'-thionucleoside
1'-C-Methyl-Adenosine
2'-Amino-2',3'-dideoxynucleoside
2′-C-methyl-4′-thiouridine prodrug
4′-thio analog of sofosbuvir
D-(+)-ribono-1,4-lactone

Development of Enzyme Inhibitors

The rigid, furanose-based scaffold of this compound is ideal for the stereocontrolled synthesis of nucleoside analogues, a class of compounds frequently employed as enzyme inhibitors.

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as NS5B, is a critical enzyme for viral replication and a primary target for antiviral drug development. nih.gov Research has identified 2'-substituted nucleosides as potent inhibitors of HCV replication. nih.gov Specifically, the introduction of a methyl group at the 2'-position of nucleosides like adenosine and cytidine (B196190) transforms these molecules into powerful inhibitors of the HCV NS5B polymerase. nih.govcore.ac.uk

This compound serves as a key chiral precursor for the synthesis of these modified nucleosides, such as 2'-C-methyladenosine and 2'-C-methylcytidine. nih.gov The lactone's structure provides the correct stereochemistry for the ribose sugar backbone, which is crucial for the nucleoside's ability to be recognized by the viral polymerase. The 5'-triphosphates of these synthesized 2'-C-methyl nucleosides act as competitive inhibitors of the natural substrate nucleoside triphosphates for the NS5B enzyme. nih.gov This competitive inhibition effectively halts the synthesis of viral RNA, thereby inhibiting the replication of the virus. nih.gov

Role as Chirons in Natural Product Synthesis

A chiron is a readily available, enantiomerically pure small molecule, often derived from natural sources like carbohydrates, that can be incorporated into a larger synthetic target. This compound and its parent compound, D-ribono-1,4-lactone, are widely used as versatile chiral building blocks for the total synthesis of numerous complex natural products. researchgate.net

The inherent chirality and dense functionality of this compound make it an excellent starting point for creating complex molecular architectures. core.ac.uk It is used to synthesize enantiomerically pure 4-substituted riboses and provides access to branched carbohydrate scaffolds that are otherwise difficult to obtain. core.ac.ukchemicalbook.com These scaffolds are foundational for building a variety of bioactive molecules, allowing chemists to control the precise three-dimensional arrangement of atoms required for specific biological interactions.

D-ribono-1,4-lactone and its derivatives serve as crucial starting materials for synthesizing a diverse array of natural products with significant biological activities. researchgate.net

Natural ProductSignificanceRole of Ribonolactone Chiron
Malayamycin A An unusual bicyclic C-nucleoside with antifungal, antiviral, and anticancer properties. nih.govsynarchive.comUsed as a versatile chiral pool material for the stereocontrolled total synthesis of this complex C-nucleoside. researchgate.netsynarchive.com
Varitriol A marine-derived fungal metabolite that exhibits antitumor activity.The synthesis of Varitriol has been achieved starting from γ-D-ribonolactone, which allows for the diastereoselective introduction of the required methyl group.
Mannostatin An inhibitor of the enzyme α-D-mannosidase. nih.govD-ribono-1,4-lactone is a documented precursor for the synthesis of Mannostatin. researchgate.net Related syntheses have also been developed from the closely related L-ribose. rsc.org
Shikimic Acid A key biochemical intermediate in plants and microorganisms for the biosynthesis of aromatic amino acids and many alkaloids. researchgate.netServes as a versatile chiral precursor for the total synthesis of Shikimic Acid. researchgate.net
Herbarumins A class of natural products.The synthesis of Herbarumins has been accomplished using ribonolactone as the starting chiral building block.
Neplanocins A family of carbocyclic nucleoside antibiotics with potent antiviral activity.The enantioselective synthesis of (-)-neplanocin C is achieved via a convergent approach starting from D-ribono-1,4-lactone.

Explorations of Biological Activity

Beyond its use as a synthetic intermediate, research has begun to explore the inherent biological properties of saccharinic acids and their lactones.

Saccharinic acids, which are 2-C-methyl aldonic acids, and their lactone forms are a known class of carbohydrate derivatives. core.ac.uk Related compounds, such as D-saccharic acid 1,4-lactone (DSL), are recognized for their antioxidant properties and their ability to protect against oxidative stress-induced tissue damage. nih.govnih.govnih.gov This compound has been shown to restore levels of intracellular antioxidant enzymes and reduce the production of reactive oxygen species (ROS). nih.govnih.gov While detailed studies focusing specifically on the antioxidant capacity of this compound are not extensively documented in the reviewed literature, the established activity of structurally related saccharic acid lactones suggests this as a potential area for future investigation.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the provided search results, the broader class of C15 acetogenins, from which related compounds are derived, has demonstrated a range of biological activities, including anti-inflammatory effects. mdpi.com Diterpenoid lactones, another class of lactone-containing natural products, are recognized as significant anti-inflammatory components in plants like Andrographis paniculata. nih.gov These compounds have been shown to reduce the secretion of inflammatory mediators such as IL-6 and TNF-α in cellular models. nih.gov The general anti-inflammatory potential of various natural and synthetic lactones suggests that this compound could be a candidate for future investigation in this area. mdpi.com

Antiproliferative Activity on Cancer Cells

The antiproliferative effects of lactone-containing compounds have been a significant area of cancer research. mdpi.com Natural flavonoids, for instance, have served as lead compounds for developing novel anti-cancer agents. rsc.org

Research into the antiproliferative activities of Mycalin A, a polybrominated C15 acetogenin, and its synthetic analogues has highlighted the potential of lactone derivatives in cancer therapy. mdpi.comfao.orgnih.gov Mycalin A itself exhibits strong antiproliferative activity against human melanoma (A375) and human cervical adenocarcinoma (HeLa) cells. mdpi.comnih.govmdpi.com

A key development in this area was the synthesis of a structurally simplified lactone derivative of Mycalin A, which lacks the C1–C3 side chain. mdpi.comfao.orgnih.gov This analogue, which can be considered a relative of this compound due to its core lactone structure, proved to be one of the most active substances among the prepared analogues. mdpi.com It demonstrated significant cytotoxicity against both A375 and HeLa tumor cells, while showing markedly lower toxicity towards healthy human dermal fibroblast (HDF) cells. mdpi.comfao.orgnih.govmdpi.com

Further studies involving the synthesis of several five-membered bromolactones related to the C1–C5 portion of Mycalin A lactone, starting from D-ribonolactone, have expanded on these findings. mdpi.comnih.gov The resulting lactone acetates, derived from D-ribonolactone, exhibited potent cytotoxicity against A375, HeLa, and human metastatic melanoma (WM266) cancer cells, with some showing higher selectivity than the original Mycalin A lactone. mdpi.comnih.gov For example, one compound induced a 65% inhibition of proliferation in HeLa and WM266 cells and an 80% inhibition in A375 cells at a 10 µM concentration. mdpi.com

CompoundTarget Cell LinesKey FindingsReference
Mycalin AA375 (melanoma), HeLa (cervical adenocarcinoma)Induces strong inhibition of proliferation (approx. 80% in A375, 70% in HeLa at 10 µM). mdpi.com mdpi.com
Mycalin A Lactone Analogue (lacking C1–C3 side chain)A375, HeLa, HDF (healthy fibroblasts)Highly active against tumor cells with tenfold lower toxicity to healthy cells compared to A375 cells. mdpi.com mdpi.com
Lactone Acetates (derived from D-ribonolactone)A375, HeLa, WM266 (metastatic melanoma)Showed higher selectivity and strong cytotoxicity against all tested tumor cells with limited toxicity to healthy cells. mdpi.comnih.gov mdpi.comnih.gov

Beyond inhibiting cell proliferation, certain lactone analogues have demonstrated the ability to inhibit cell migration, a critical process in tumor metastasis. nih.gov Wound healing assays revealed that two of the lactone acetate (B1210297) substances derived from D-ribonolactone inhibit the migration of WM266 metastatic melanoma cells. mdpi.comnih.gov This suggests that these compounds may have therapeutic potential in preventing the spread of cancer. The mechanism by which microtubule-inhibiting drugs, a class of anti-cancer agents, inhibit cell migration is thought to be related to the suppression of microtubule dynamic instability. nih.gov Studies have shown that low concentrations of these drugs can inhibit cell migration without immediately halting cell division. nih.gov

Studies on Metabolic Pathways and Enzyme Mechanisms

The study of metabolic pathways and enzyme mechanisms provides fundamental insights into cellular function and disease. nih.gov this compound and its phosphorylated derivatives are relevant in the context of enzyme-catalyzed reactions.

Hydrolysis of Phosphorylated Sugar Lactones

Enzymes from the amidohydrolase superfamily have been identified to catalyze the hydrolysis of phosphorylated sugar lactones. nih.gov Specifically, two enzymes, Lmo2620 from Listeria monocytogenes and Bh0225 from Bacillus halodurans, have been shown to act as lactonases. nih.gov Through a combination of structural analysis, computational docking, and biochemical screening, researchers identified D-lyxono-1,4-lactone-5-phosphate and L-ribono-1,4-lactone-5-phosphate as substrates for these enzymes. nih.gov The synthesis of a library of phosphorylated sugar lactones was crucial for this discovery. nih.gov

The process for synthesizing these compounds often involves the direct phosphorylation of the parent lactone. nih.gov For instance, D-ribono-1,4-lactone can be converted to 2,3-O-isopropylidene-D-ribono-1,4-lactone, which is then reacted with diphenylchlorophosphate to yield a phosphorylated intermediate. nih.gov This highlights the utility of lactones like this compound as starting materials for creating probes to study enzymatic reactions.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of 2-C-Methyl-D-ribono-1,4-lactone and its derivatives is a key area of research, aimed at improving efficiency, yield, and stereoselectivity while reducing reliance on harsh reagents. google.comtandfonline.com Historically, the treatment of aldoses or ketoses with aqueous calcium hydroxide (B78521) resulted in very low yields of the corresponding 2-C-methyl aldonic acids, known as saccharinic acids. researchgate.net However, newer methods have shown significantly improved outcomes.

One innovative approach involves a one-pot procedure starting from glucose, which passes through a dimethyl fructosamine (B8680336) intermediate and is treated with calcium oxide to yield the lactone at 20-27%. google.com Another process starts with D-fructose and uses calcium oxide in water, achieving a 13.6% yield. google.com A significant advancement is the development of a process that avoids strong bases altogether. This method utilizes a fructosamine intermediate in the presence of a calcium salt within a nonaqueous reaction medium, offering a milder alternative for production. google.com

Researchers have also reported a new synthesis starting from 2,3-O-isopropylidene-D-glyceraldehyde. tandfonline.com Furthermore, the reaction of D-galactose with dibenzylamine (B1670424) to form an Amadori ketose, followed by treatment with aqueous calcium hydroxide, yields a mixture of two epimeric lactones, including a derivative of the target compound. researchgate.net These varied pathways provide chemists with a broader toolkit for accessing this important synthetic intermediate.

Starting MaterialKey Reagents/ConditionsReported YieldReference
GlucoseDimethyl fructosamine intermediate, Calcium oxide20-27% google.com
D-FructoseCalcium oxide, Water13.6% google.com
FructosamineCalcium salt, Nonaqueous mediumNot specified google.com
D-GalactoseDibenzylamine, Aqueous calcium hydroxideNot specified researchgate.net
D-RibonolactoneAcetone (B3395972), Conc. H2SO4Not specified (crude) chemicalbook.com

Rational Design of Derivatives with Enhanced Biological Activity

This compound is a crucial precursor in the synthesis of bioactive molecules, particularly branched nucleosides and their derivatives which exhibit a range of biological activities. google.comchemicalbook.com Its rigid, chiral scaffold allows for the rational design of derivatives with potentially enhanced or specific biological functions.

A primary application is in the development of antiviral agents. The lactone is a key intermediate in the synthesis of complex nucleoside derivatives, such as compounds active against viruses. google.com For example, it is a building block for (2S)-2,2-dimethylpropyl 2-(((((2R,3R,4R,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(naphthalen-l-yloxy)phosphorylamino)propanoate, a compound with noted antiviral activity. google.com

Beyond antivirals, the lactone serves as a synthon for creating herbicidal esters and enantiomerically pure 4-substituted riboses. chemicalbook.comchemicalbook.com The principles of rational design, as seen in the development of other targeted molecules like fluorescent labels, involve modifying the core structure to optimize interaction with biological targets. nih.gov This involves strategic additions of functional groups to the lactone core to influence properties like binding affinity, cell permeability, and metabolic stability, thereby enhancing its therapeutic or biological effect.

Advanced Stereochemical Control in Complex Molecule Synthesis

The precise three-dimensional arrangement of atoms is critical for the function of bioactive molecules. This compound, with its defined stereocenters, is an excellent starting point for syntheses where stereochemical control is paramount. tandfonline.combiosynth.com

A significant example of its application is in the synthesis of fragments of complex natural products. The lactone has been successfully transformed into the C-9/C-13 fragment of Methynolide, (2R,3R)-2,3-dihydroxy-2-methylpentanoic acid. tandfonline.com This transformation was achieved via two novel and improved procedures: one involving the conversion of an epoxide derivative to an episulfide followed by reduction, and another using reductive opening of a 5-bromo derivative. tandfonline.com

The challenge of stereochemical control also extends to the analysis and confirmation of the synthesized structures. The formation of epimeric lactones from the reaction of ketoses with calcium hydroxide highlights the need for robust analytical methods. researchgate.net Advanced techniques like X-ray crystallography have been indispensable in unambiguously assigning the relative configuration at the C-2 position and determining the ring size of these lactones. researchgate.net Furthermore, various NMR spectroscopy techniques, including 1H-1H NOESY, are used for the reliable assignment of lactone-size derivatives, ensuring the correct stereochemical outcome of synthetic steps. walisongo.ac.id

Application in New Therapeutic Areas

While the role of this compound as an intermediate for antiviral drugs is established, emerging research suggests its potential in other therapeutic fields. google.comguidechem.com Preliminary studies have indicated that the compound itself may possess antioxidant and anti-inflammatory properties, opening up avenues for its investigation as a lead compound for new therapies in these areas. guidechem.com

The development of branched nucleosides from this lactone is a particularly promising area. chemicalbook.com Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. By serving as a synthon for these complex molecules, the lactone contributes to the search for drugs that can control excessive cell proliferation in diseases like cancer and psoriasis. chemicalbook.comlkouniv.ac.in Its utility in preparing saccharinic acids and as a synthon for herbicidal esters further broadens its range of potential bio-applications. chemicalbook.comchemicalbook.com The exploration of these diverse biological activities could lead to the development of novel therapeutic agents targeting a variety of diseases.

Integration with Chemoinformatic and Computational Approaches

Modern drug discovery and chemical synthesis are increasingly reliant on computational and chemoinformatic tools to accelerate progress. The study of this compound and its derivatives is benefiting from these approaches.

Computational chemistry plays a vital role in understanding the three-dimensional structure and conformational behavior of these molecules. For instance, software like JANOCCHIO has been used for the conformational analysis of D-ribonolactone derivatives in solution, providing insights that are difficult to obtain through experimental means alone. walisongo.ac.id This is complemented by X-ray crystallography, a technique that relies heavily on computational software like CRYSTALS and DENZO for structure solution and refinement. researchgate.net

Spectroscopic analysis is also integrated with computational methods. The real-time monitoring of the lactone's formation via infrared absorption provides kinetic data that can be modeled computationally. google.com Furthermore, calculated mass spectrometry values (e.g., FTMS(+) calc.) are used to confirm the identity of newly synthesized derivatives, ensuring accuracy in the rational design process. nih.gov These integrated approaches, combining experimental data with computational modeling, are essential for the efficient design, synthesis, and analysis of new derivatives based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2-C-Methyl-D-ribono-1,4-lactone, and how is its stereochemical integrity maintained?

The compound is synthesized from D-ribono-1,4-lactone via protection of hydroxyl groups using benzaldehyde under acidic conditions. The stereochemistry is preserved by leveraging the inherent chirality of the starting material, confirmed via X-ray crystallography (150 K data, R-factor = 0.033) . Key steps include controlled condensation reactions and crystallization from diethyl ether/petroleum ether to isolate the product (m.p. 369–372 K, [α]D = -38.7) .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • NMR Spectroscopy : Assigns stereochemistry and confirms lactone ring formation (e.g., proton coupling constants for chair conformations) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C–C bond length precision ±0.003 Å) .
  • TLC and Melting Point Analysis : Monitors reaction progress and purity .

Q. How is this compound utilized as a chiral building block in organic synthesis?

The compound serves as a precursor for branched sugars (e.g., 2-C-methyl nucleosides) and piperidine derivatives. Its unprotected C-2 hydroxyl group enables selective functionalization, while the lactone ring provides rigidity for stereocontrol .

Advanced Research Questions

Q. What methodologies assess the interaction of this compound with metabolic enzymes, such as L-gulono-1,4-lactone oxidoreductase?

Kinetic assays (e.g., kcat and Km measurements) and competitive inhibition studies using radiolabeled substrates (e.g., <sup>14</sup>C-L-gulono-1,4-lactone) can determine substrate specificity. Structural analogs like 2-C-methyl derivatives may alter enzyme binding, as seen in studies of L-galactono-1,4-lactone dehydrogenase .

Q. How can synthetic routes be optimized to minimize byproducts like mixed 1,4-lactone isomers?

Reaction conditions (e.g., solvent polarity, temperature) influence lactone ring formation. For example, using aprotic solvents (e.g., DMF) and kinetic control during benzylidene acetal formation reduces isomerization. Chromatographic separation or fractional crystallization may resolve byproducts .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound derivatives?

X-ray studies reveal hydrogen-bonded chains along the a-axis, stabilizing the lattice. Disrupting these interactions (e.g., via hydroxyl group protection) alters solubility and crystallinity, impacting material design for chiral catalysts .

Q. How are structural contradictions resolved when experimental data conflict with theoretical models?

Revisiting crystallographic data (e.g., re-refinement with SHELXL) and verifying Friedel pairs can correct initial misassignments. For example, early misidentification of the lactone ring size (5- vs. 6-membered) was rectified via detailed electron density maps .

Q. What strategies enable the use of this compound in asymmetric synthesis of complex targets?

  • Dynamic Kinetic Resolution : Exploit lactone ring strain to drive enantioselective reactions.
  • Protecting Group Strategies : Selective benzylidene protection directs reactivity to specific hydroxyl groups .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR, MS, and crystallographic data to resolve ambiguities (e.g., unexpected NOE correlations indicating conformational flexibility) .
  • Experimental Design : Prioritize single-crystal X-ray diffraction for absolute configuration determination, especially when synthetic intermediates exhibit low optical rotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.